![molecular formula C23H25N3O2 B7719593 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide](/img/structure/B7719593.png)
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as CXM, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide inhibits the activity of a protein called AKT, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting AKT, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from proliferating and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has also been shown to have anti-inflammatory properties. The compound inhibits the activity of several pro-inflammatory proteins, including NF-κB and COX-2, which are involved in the development of several inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is its specificity for AKT, which makes it a useful tool for studying the role of AKT in cancer and other diseases. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has some limitations in lab experiments, including its moderate yield and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. Another area of research is the investigation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases, and further research is needed to explore this potential application.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with nicotinoyl chloride to form the intermediate compound, which is then reacted with cyclohexylamine to produce the final product. The yield of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide is moderate, but the compound can be easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been studied extensively for its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-9-10-21-18(12-16)13-19(22(27)25-21)15-26(20-7-3-2-4-8-20)23(28)17-6-5-11-24-14-17/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABIJCEIVIRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.